Cinmethylin Cinmethylin Exo-(+)-cinmethylin is a 1-methyl-2-[(2-methylbenzyl)oxy]-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptane that is the exo-(+)-isomer of cinmethylin. It is an enantiomer of an exo-(-)-cinmethylin.
Brand Name: Vulcanchem
CAS No.: 87818-31-3
VCID: VC0129038
InChI: InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1
SMILES: CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C
Molecular Formula: C₁₈H₂₆O₂
Molecular Weight: 274.4 g/mol

Cinmethylin

CAS No.: 87818-31-3

Reference Standards

VCID: VC0129038

Molecular Formula: C₁₈H₂₆O₂

Molecular Weight: 274.4 g/mol

Cinmethylin - 87818-31-3

CAS No. 87818-31-3
Product Name Cinmethylin
Molecular Formula C₁₈H₂₆O₂
Molecular Weight 274.4 g/mol
IUPAC Name (1R,2R,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1
Standard InChIKey QMTNOLKHSWIQBE-KURKYZTESA-N
Isomeric SMILES CC1=CC=CC=C1CO[C@@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C
SMILES CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C
Canonical SMILES CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C
Boiling Point 313.0 °C
Description Exo-(+)-cinmethylin is a 1-methyl-2-[(2-methylbenzyl)oxy]-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptane that is the exo-(+)-isomer of cinmethylin. It is an enantiomer of an exo-(-)-cinmethylin.
Solubility 2.30e-04 M
Synonyms (1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane; exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane; Cinch; SD 95481;
Vapor Pressure 7.57e-05 mmHg
PubChem Compound 25137678
Last Modified Nov 11 2021
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